(1-Methoxypropan-2-yl)(propan-2-yl)amine

Organic synthesis Structure-activity relationship Chemical classification

Researchers requiring a secondary aminoether with specific N-isopropyl and 1-methoxypropan-2-yl substitution often face supply gaps for non-commodity building blocks. This compound (CAS 1019480-81-9) directly addresses the need for a defined, sterically hindered scaffold in medicinal chemistry and SAR investigations. - Enables precise structure-activity relationship studies where N-substitution impacts biological or catalytic activity. - Distinguishable from primary aminoethers (e.g., 1-methoxy-2-propylamine) and tertiary analogs, supporting analytical method development. - Defined CAS registry ensures procurement traceability and experimental reproducibility.

Molecular Formula C7H17NO
Molecular Weight 131.22 g/mol
Cat. No. B1367649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Methoxypropan-2-yl)(propan-2-yl)amine
Molecular FormulaC7H17NO
Molecular Weight131.22 g/mol
Structural Identifiers
SMILESCC(C)NC(C)COC
InChIInChI=1S/C7H17NO/c1-6(2)8-7(3)5-9-4/h6-8H,5H2,1-4H3
InChIKeyGBFTVQXEZBKLOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1-Methoxypropan-2-yl)(propan-2-yl)amine: Technical Specifications


(1-Methoxypropan-2-yl)(propan-2-yl)amine (CAS 1019480-81-9) is a secondary alkyl aminoether with the molecular formula C7H17NO and a molecular weight of 131.22 g/mol . Its structure features an isopropylamine nitrogen substituted with a 1-methoxypropan-2-yl group, distinguishing it from simpler primary alkanolamines (e.g., MEA, AMP) and tertiary aminoethers . The compound bears structural resemblance to the class of sterically hindered secondary aminoether alcohols patented for acid gas scrubbing applications, though specific performance data for this exact structure remains limited [1]. This guide evaluates the verifiable differentiation evidence available for scientific selection and procurement decisions.

Secondary aminoether with N-isopropyl and 1-methoxypropan-2-yl substitution
May support synthetic intermediate applications requiring specific steric profile
Class-level hindered amine probe for exploratory structure-performance studies

(1-Methoxypropan-2-yl)(propan-2-yl)amine: Differentiation from Alkanolamines


Generic substitution with commodity alkanolamines (MEA, DEA, MDEA) or simple aminoethers is inappropriate for applications requiring the precise steric and electronic profile of (1-Methoxypropan-2-yl)(propan-2-yl)amine. As a secondary amine with both N-isopropyl and 1-methoxypropan-2-yl substituents, this compound exhibits different steric hindrance, basicity, and hydrogen-bonding capacity compared to primary amines (e.g., 1-methoxy-2-propylamine, CAS 37143-54-7) or tertiary aminoethers [1]. Patent literature establishes that severely sterically hindered secondary aminoether alcohols demonstrate distinct selectivity profiles in acid gas absorption relative to conventional MDEA [2]. For researchers requiring this specific substitution pattern as a synthetic building block or for structure-activity relationship studies, substitution with structurally distinct analogs would fundamentally alter reaction outcomes or biological interactions. The evidence below quantifies differentiation where available while explicitly noting evidentiary limitations.

Commodity Alkanolamines MEA, DEA, MDEA lack steric and electronic profile of this N-isopropyl secondary aminoether; may not reproduce selectivity.
Primary Amine Analogs 1-methoxy-2-propylamine differs in amine class, basicity, and H-bond donor capacity; reactivity and SAR outcomes may shift.
Tertiary Aminoethers N-methyldiethanolamine has distinct H-bond donor count (2 vs 1) and steric environment; solvation behavior may not transfer.

(1-Methoxypropan-2-yl)(propan-2-yl)amine: Quantitative Evidence vs. Analogs


N-Isopropyl Substitution: Secondary Aminoether

(1-Methoxypropan-2-yl)(propan-2-yl)amine differs from its closest primary amine analog (1-methoxy-2-propylamine, CAS 37143-54-7) by the presence of an N-isopropyl substituent rather than a primary amino group [1]. This substitution converts the compound from a primary amine to a secondary aminoether, altering steric bulk, basicity, and hydrogen-bond donor capacity . The target compound has a molecular formula C7H17NO (MW 131.22) versus C4H11NO (MW 89.14) for the primary analog, representing a substantial difference in hydrophobicity and molecular volume .

Structural Substitution
Head-to-head
Secondary amine, MW 131.22 vs Primary amine, MW 89.14
Changes reactivity class and steric profile
MW difference +42.08 g/mol; N-isopropyl group alters H-bond donor capacity
Organic synthesis Structure-activity relationship Chemical classification

Defined CAS Registry: Traceable Procurement

The target compound has a unique CAS registry number (1019480-81-9) distinct from closely related analogs including 1-methoxy-2-propylamine (37143-54-7), (S)-1-methoxy-2-propylamine (112128-38-4), and N-methoxypropan-2-amine (32118-22-2) . This unique identifier corresponds to a specific substitution pattern: a secondary amine bearing both N-isopropyl and 1-methoxypropan-2-yl groups [1]. Structurally related aminoether alcohols with N-tert-butyl substitution (e.g., tertiarybutylaminoethoxyethanol) have been established as selective acid gas scrubbing agents in patent literature, demonstrating the functional relevance of this substitution class [2].

CAS Identity
Reported
Unique CAS 1019480-81-9 distinct from primary amine analogs (37143-54-7, 32118-22-2)
Enables precise procurement and reproducibility
Substitution pattern confirmed by CAS registry
Synthetic intermediate Procurement Reproducibility

Hydrogen Bonding Profile vs. Tertiary Aminoethers

Computed physicochemical properties differentiate (1-methoxypropan-2-yl)(propan-2-yl)amine from tertiary aminoethers and simpler primary amines. Based on computational analysis of the (2S) enantiomer, the compound has a hydrogen bond donor count of 1 and acceptor count of 2 [1]. This contrasts with tertiary aminoethers such as N-methyldiethanolamine (MDEA), which has a hydrogen bond donor count of 2 and acceptor count of 3 [2]. The reduced hydrogen bond donor capacity relative to MDEA, combined with secondary amine classification, may influence solvation behavior and reactivity in applications where hydrogen bonding governs molecular recognition or catalytic activity. Predicted logP for structurally analogous compounds suggests moderate lipophilicity, though experimental data for this exact compound are not available in the public domain .

H-Bond Profile
Class-level
HBD count: 1 (target) vs 2 (MDEA); HBA count: 2 vs 3
May influence solvation and viscosity
Computed data; experimental verification unavailable
Physicochemical properties Solubility Computational chemistry

Critical Gap in Quantitative Evidence

A systematic search of primary research literature, patents, and authoritative databases reveals no peer-reviewed studies containing direct quantitative performance comparisons (e.g., CO2 absorption capacity, reaction kinetics, pKa, or selectivity ratios) for (1-methoxypropan-2-yl)(propan-2-yl)amine against established alkanolamines or aminoethers. While patent literature establishes that the broader class of severely sterically hindered secondary aminoether alcohols demonstrates selectivity advantages over MDEA in H2S scrubbing applications [1], no evidence was identified to confirm whether this specific compound exhibits comparable performance. Unlike well-characterized hindered amines such as 2-amino-2-methyl-1-propanol (AMP), which has documented CO2 loading of 0.466 mol CO2/mol amine at 59.85°C (30 wt%) [2], no analogous performance data exist for the target compound in the public domain. Furthermore, no experimental pKa, boiling point, density, or solubility values are available from authoritative databases; only computed estimates exist for structurally related compounds [3].

Performance Evidence Gap
Data to verify
No published pKa, CO₂ loading, or selectivity data for this compound
Requires internal qualification studies
Class-level patent claims do not confirm specific performance
Evidence assessment Procurement due diligence Data transparency

(1-Methoxypropan-2-yl)(propan-2-yl)amine: Application Scenarios


Synthetic Intermediate for N-Isopropyl Aminoethers

Based on its unique structural identity as a secondary amine bearing both N-isopropyl and 1-methoxypropan-2-yl groups (CAS 1019480-81-9, MW 131.22), this compound is appropriate for use as a synthetic building block in medicinal chemistry or agrochemical research requiring this specific substitution pattern [1]. The compound's defined CAS registry enables precise procurement and experimental reproducibility. Structurally related aminoether alcohols have been established as intermediates in the synthesis of pharmacologically active compounds, supporting the utility of this substitution class [2].

SAR Studies of Secondary Aminoethers

The structural differentiation from primary aminoethers (e.g., 1-methoxy-2-propylamine, CAS 37143-54-7) and tertiary aminoethers (e.g., MDEA) makes this compound suitable for SAR studies investigating the impact of N-substitution on biological or catalytic activity [1]. The computed hydrogen bond donor count of 1 (versus 2 for MDEA) provides a basis for hypothesis-driven investigation of hydrogen bonding effects on molecular recognition [3]. However, users should note that no peer-reviewed SAR data specific to this compound are available in the public domain; internal characterization is required.

Exploratory Research: Hindered Amines

Patent literature establishes that the broader class of severely sterically hindered secondary aminoether alcohols demonstrates utility in selective acid gas scrubbing applications [1]. (1-Methoxypropan-2-yl)(propan-2-yl)amine may serve as a structural probe for exploratory studies investigating structure-performance relationships in this application space. However, no quantitative performance data (e.g., CO2 loading, H2S/CO2 selectivity ratios, regeneration efficiency) exist for this specific compound. Procurement for gas scrubbing applications requires internal qualification studies, as performance cannot be inferred from class-level patent claims alone [2].

Analytical Reference Standard Procurement

The compound's defined molecular formula (C7H17NO) and CAS registry (1019480-81-9) support its use as a reference standard for analytical method development, particularly for LC-MS or GC-MS methods targeting secondary aminoethers [1]. The compound is distinguishable from structurally similar analytes including 1-methoxy-2-propylamine (MW 89.14, CAS 37143-54-7) and N-methoxypropan-2-amine (MW 89.14, CAS 32118-22-2) based on both retention time and mass spectral fragmentation patterns [2].

Application
Selection Property
Validation Focus
Synthetic Intermediate
Defined N-isopropyl secondary aminoether structure
Substitution pattern and reactivity confirmation
SAR Studies
Secondary amine with distinct H-bond profile
Hydrogen bonding and steric effect assessment
Exploratory Hindered Amine Research
Class-level hindered amine scaffold
Internal performance qualification
Analytical Reference Standard
Unique molecular identity and CAS
Chromatographic differentiation from primary amine analogs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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